n,n'-Dimethylbutanediamide

Description

N,N'-Dimethylbutanediamide (systematic name: N,N'-Dimethylbutane-1,4-diamine) is a nitrogen-containing compound with the molecular formula C₆H₁₆N₂ and a molecular weight of 116.208 g/mol . Its structure comprises a four-carbon butane backbone with two terminal amine groups, each substituted with a methyl group. The compound is identified by CAS No. 3529-10-0 and is commonly used in pharmaceutical synthesis, coordination chemistry, and as a ligand or intermediate in organic reactions due to its bifunctional reactivity .

Key properties include:

- SMILES:

CN(C)CCCCN - InChI Key:

GCOWZPRIMFGIDQ-UHFFFAOYSA-N - Synonym: 4-dimethylaminobutylamine .

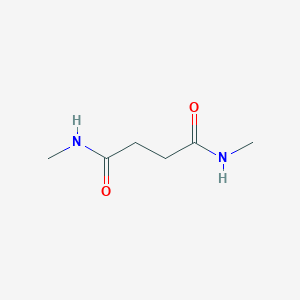

Propriétés

Numéro CAS |

16873-50-0 |

|---|---|

Formule moléculaire |

C6H12N2O2 |

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

N,N'-dimethylbutanediamide |

InChI |

InChI=1S/C6H12N2O2/c1-7-5(9)3-4-6(10)8-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) |

Clé InChI |

ZLBXNYLVDYFZAV-UHFFFAOYSA-N |

SMILES |

CNC(=O)CCC(=O)NC |

SMILES canonique |

CNC(=O)CCC(=O)NC |

Synonymes |

N,N'-Dimethylsuccinamide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

N,N'-Diethyl-1,4-butanediamine

Dimethylethylenediamine (DMEDA)

N,N,N',N'-Tetrabutylpentanediamide

- Formula : C₂₁H₄₂N₂O₂

- Molecular Weight : 354.58 g/mol

- CAS No.: Not explicitly provided (InChI: InChI=1S/C21H42N2O2/c1-5-9-16-22(17-10-6-2)20(24)14-13-15-21(25)23(18-11-7-3)19-12-8-4/h5-19H2,1-4H3)

- Key Differences: Incorporates amide (O-containing) groups instead of amines, reducing basicity. Bulky tetrabutyl substituents enhance solubility in non-polar solvents .

N-Ethylbutanamide

- Formula: C₆H₁₃NO

- Molecular Weight : 115.18 g/mol

- CAS No.: 13091-16-2

- Key Differences: Monoamide (vs. diamine) structure eliminates bifunctional reactivity. Lower boiling point and reduced hydrogen-bonding capacity compared to diamines .

Table 1: Comparative Data

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Dimethylbutanediamide with high purity?

- Methodology : Synthesis typically involves reacting butanedioic acid dichloride with dimethylamine under controlled conditions. Purification steps include fractional distillation under reduced pressure (boiling point data for similar diamides under 0.020 atm ranges ~453–454 K) and recrystallization using aprotic solvents like acetonitrile. Gas chromatography (GC) with flame ionization detection (FID) is recommended to verify purity ≥99%, as outlined in pharmacopeial standards for analogous amides .

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : -NMR to identify methyl protons (δ ~2.8–3.1 ppm) and backbone CH groups.

- IR : Confirm amide C=O stretching (~1640–1680 cm) and N–H bending (if present).

- Mass Spectrometry : Molecular ion peak (M) matching the molecular weight (CHNO, 144.17 g/mol) and fragmentation patterns consistent with diamides.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in airtight containers in a ventilated, dry area away from oxidizers.

- Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodology :

- Reproducibility : Ensure consistent experimental conditions (solvent, temperature, concentration).

- Quantum Chemistry Calculations : Use software like Gaussian to simulate NMR spectra and compare with observed data.

- Cross-Validation : Leverage QSPR (Quantitative Structure-Property Relationship) models to predict properties and identify outliers .

Q. What role does this compound play in reaction mechanisms, particularly in coordination chemistry?

- Methodology :

- Study its ligand behavior via titration calorimetry or X-ray crystallography to assess binding constants with metal ions (e.g., Cu, Fe).

- Compare with structurally similar solvents like DMF, which facilitates polar reactions by stabilizing transition states through dipole interactions .

Q. How can researchers optimize solvent systems involving this compound for high-yield reactions?

- Methodology :

- Screen solvent mixtures (e.g., DMSO, THF) using Design of Experiments (DoE) to evaluate polarity and solubility effects.

- Monitor reaction kinetics via in situ FTIR or HPLC to identify rate-limiting steps influenced by solvent choice .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response studies involving this compound in biological assays?

- Methodology :

- Use nonlinear regression (e.g., Hill equation) to calculate EC values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring sample sizes (n ≥ 3) meet power analysis requirements .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodology :

- Implement process analytical technology (PAT) like real-time GC monitoring.

- Apply multivariate analysis (e.g., PCA) to identify critical process parameters (e.g., reaction temperature, stirring rate) .

Tables for Key Properties

| Property | Value/Technique | Reference |

|---|---|---|

| Boiling Point (0.02 atm) | ~453–454 K (estimated from analogs) | |

| Purity Analysis | GC-FID (≥99%) | |

| Spectral Validation | NIST WebBook cross-referencing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.